N-(2,4-dimethoxyphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-8-13(20)16-14(18-17-8)23-7-12(19)15-10-5-4-9(21-2)6-11(10)22-3/h4-6H,7H2,1-3H3,(H,15,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOADSVUQJHDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the key synthetic routes for N-(2,4-dimethoxyphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves:
- Thiolation: Reacting 5-hydroxy-6-methyl-1,2,4-triazine-3-thiol with a halogenated acetamide intermediate under basic conditions (e.g., K₂CO₃/DMF, 60–80°C).
- Acetylation: Coupling the thiolated intermediate with 2,4-dimethoxyaniline using carbodiimide crosslinkers (e.g., EDCI/HOBt) in anhydrous DCM.
- Optimization: Critical parameters include maintaining anhydrous conditions, controlling temperature (±2°C precision), and using chromatography (e.g., silica gel with EtOAc/hexane) for purification .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign methoxy (δ 3.8–4.0 ppm), triazine (δ 8.1–8.3 ppm), and acetamide carbonyl (δ 170–172 ppm) signals. Compare with simulated spectra from computational tools (e.g., ACD/Labs) .
- IR Spectroscopy: Confirm sulfanyl (C–S stretch, ~650 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) groups.
- HPLC-MS: Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at calculated m/z) .
Basic: How can researchers assess the biological activity of this compound in preliminary assays?
Methodological Answer:
- Anti-inflammatory Models: Use carrageenan-induced rat paw edema assays (10 mg/kg dose) with diclofenac as a reference. Measure exudate volume reduction .
- Antimicrobial Screening: Perform broth microdilution (MIC assays) against S. aureus and E. coli (concentrations: 1–100 µg/mL) .
- Enzyme Inhibition: Test lipoxygenase (LOX) inhibition at pH 9.0, monitoring absorbance at 234 nm .
Advanced: What strategies are effective for structural optimization to enhance bioactivity?
Methodological Answer:
- Substituent Modification: Replace the 2,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., –Cl, –NO₂) to improve LOX inhibition .
- Triazine Ring Functionalization: Introduce pyridinyl or furan substituents at the 5-position to enhance solubility and binding affinity .
- Pharmacophore Modeling: Use Schrödinger Suite to map electrostatic interactions and prioritize derivatives with higher predicted activity .
Advanced: How should conflicting data in biological activity studies (e.g., varying IC₅₀ values across assays) be addressed?
Methodological Answer:
- Standardize Assay Conditions: Ensure consistent pH (e.g., 7.4 for cell-based assays vs. 9.0 for LOX inhibition) and solvent controls (DMSO ≤0.1%) .
- Validate with Orthogonal Assays: Compare enzyme inhibition data (e.g., LOX) with cell viability (MTT assay) to rule off-target effects .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to identify outliers and confirm reproducibility across triplicate runs .
Advanced: What computational methods aid in elucidating reaction mechanisms and designing derivatives?
Methodological Answer:
- Reaction Path Search: Use Gaussian 09 with DFT (B3LYP/6-31G*) to model thiolation transition states and identify rate-limiting steps .
- Molecular Dynamics (MD): Simulate binding interactions with LOX (PDB: 1LOX) using GROMACS, focusing on sulfanyl-acetamide hydrogen bonding .
- QSAR Modeling: Train models with MOE descriptors (e.g., logP, polar surface area) to predict bioactivity of novel analogs .
Advanced: How can reaction conditions be optimized for scale-up synthesis while maintaining yield and purity?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline FTIR to monitor thiolation progress and terminate reactions at >90% conversion .
- Design of Experiments (DoE): Use Minitab to optimize temperature (60–80°C), solvent (DMF vs. THF), and catalyst loading (5–10 mol%) .
- Continuous Flow Chemistry: Reduce by-products via microreactor systems (e.g., Corning G1) with precise residence time control .
Advanced: What in vitro assays are recommended to elucidate the compound’s mechanism of action?
Methodological Answer:
- Cellular Uptake: Track intracellular accumulation via LC-MS/MS in HEK293 cells (exposure: 24 h, 10 µM) .
- ROS Detection: Use DCFH-DA fluorescence in RAW264.7 macrophages to assess antioxidant activity .
- Western Blotting: Quantify NF-κB/p65 suppression in LPS-stimulated monocytes to confirm anti-inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
